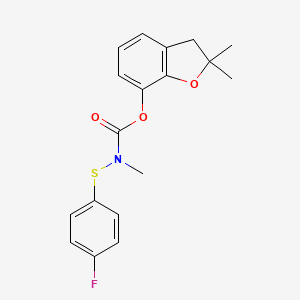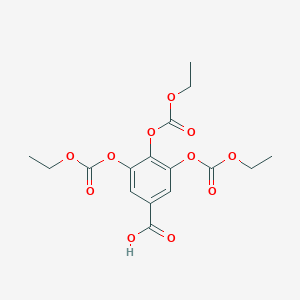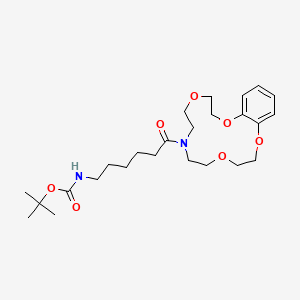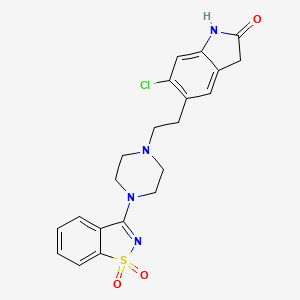
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide: is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole derivatives typically involves the reaction of pyridine and indole analogs under specific conditions. One common method includes the use of existing pyridine and benzindole analogs, which undergo chemical reactions to form the desired compound . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and the reactions are carried out under controlled temperatures to ensure stability and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .
化学反応の分析
Types of Reactions
5H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学的研究の応用
5H-Pyrido(4,3-b)indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
作用機序
The mechanism of action of 5H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. These compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Some compounds similar to 5H-Pyrido(4,3-b)indole include:
- 3-Azacarbazole
- Gamma-carboline
- Pyrido[4,3-b]indole
Uniqueness
What sets 5H-Pyrido(4,3-b)indole derivatives apart is their unique structure, which allows for a wide range of chemical modifications. This versatility makes them valuable in various fields of research and industry .
特性
CAS番号 |
102207-03-4 |
|---|---|
分子式 |
C22H36IN3 |
分子量 |
469.4 g/mol |
IUPAC名 |
5-butyl-N,N-diethyl-2,9-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-8-amine;iodomethane |
InChI |
InChI=1S/C21H33N3.CH3I/c1-6-9-13-24-19-12-14-22(5)15-17(19)21-16(4)18(10-11-20(21)24)23(7-2)8-3;1-2/h10-11H,6-9,12-15H2,1-5H3;1H3 |
InChIキー |
JNMCUHPSBVOYTM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3C)N(CC)CC.CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


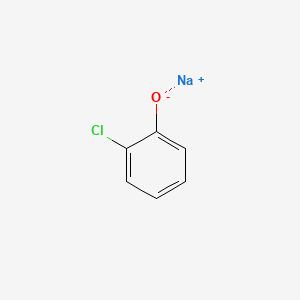
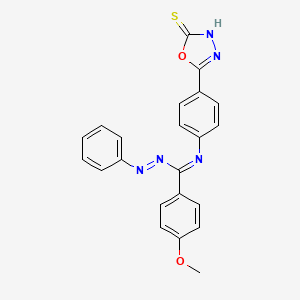
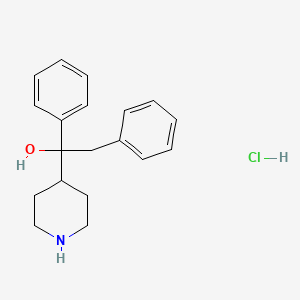
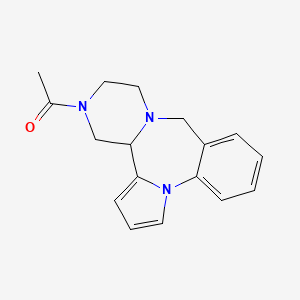

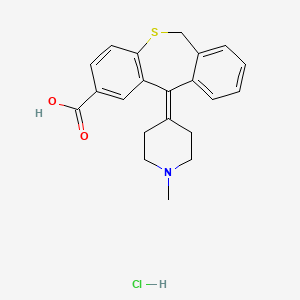

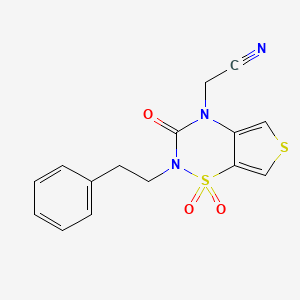
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
